(Azulen-6-yl)methyl bromoacetate
Description
(Azulen-6-yl)methyl bromoacetate is a bromoacetate ester derivative of azulene, a bicyclic aromatic hydrocarbon with a distinctive blue color and unique electronic properties. The compound features a bromoacetate group (-OCOCH₂Br) attached to the methyl substituent at the 6-position of the azulene core.
Properties
CAS No. |
825637-92-1 |
|---|---|
Molecular Formula |
C13H11BrO2 |
Molecular Weight |
279.13 g/mol |
IUPAC Name |
azulen-6-ylmethyl 2-bromoacetate |
InChI |
InChI=1S/C13H11BrO2/c14-8-13(15)16-9-10-4-6-11-2-1-3-12(11)7-5-10/h1-7H,8-9H2 |
InChI Key |
KREIXMIUMVZLBQ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=CC=C(C=CC2=C1)COC(=O)CBr |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (Azulen-6-yl)methyl bromoacetate typically involves the bromination of azulene followed by esterification. One common method includes the reaction of azulene with bromine in the presence of a catalyst to form bromoazulene. This intermediate is then reacted with bromoacetic acid in the presence of a base to yield this compound .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions: (Azulen-6-yl)methyl bromoacetate undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromoacetate group can be substituted by nucleophiles such as amines, thiols, and alcohols.
Oxidation and Reduction: The azulene ring can undergo oxidation to form azulene quinones or reduction to form dihydroazulenes.
Coupling Reactions: The compound can participate in Suzuki-Miyaura and Stille coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium azide (NaN3) or potassium thiolate (KSR) in polar aprotic solvents such as dimethyl sulfoxide (DMSO) or acetonitrile (CH3CN).
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or catalytic hydrogenation using palladium on carbon (Pd/C).
Major Products:
Nucleophilic Substitution: Formation of azulen-6-yl methyl azide or azulen-6-yl methyl thiol.
Oxidation: Formation of azulene quinones.
Reduction: Formation of dihydroazulenes.
Scientific Research Applications
(Azulen-6-yl)methyl bromoacetate has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and as a building block in the construction of azulene-based compounds.
Biology: Investigated for its potential biological activities, including anti-inflammatory and anticancer properties.
Medicine: Explored for its therapeutic potential in dermatological treatments and as a precursor for drug development.
Industry: Utilized in the production of dyes, pigments, and optoelectronic materials
Mechanism of Action
The mechanism of action of (Azulen-6-yl)methyl bromoacetate involves its interaction with biological targets and pathways. The compound can inhibit enzymes such as cyclooxygenase-2 (COX-2), leading to anti-inflammatory effects. Additionally, its ability to form reactive intermediates allows it to interact with cellular components, potentially leading to anticancer effects .
Comparison with Similar Compounds
Comparison with Similar Bromoacetate Esters
Structural and Functional Differences
(Azulen-6-yl)methyl bromoacetate differs from sterol- and bile acid-based bromoacetates in its aromatic framework and substitution pattern:
- Azulene Core : The azulene moiety confers distinct electronic and optical properties, including a high dipole moment and absorption in the visible spectrum, which are absent in sterols or bile acids.
- Position of Bromoacetate Group : The bromoacetate group is attached to a methylene (-CH₂-) bridge at the 6-position of azulene, whereas in sterols (e.g., cholesterol 3β-bromoacetate) and bile acids (e.g., methyl cholate 3α-bromoacetate), the bromoacetate is directly linked to hydroxyl-bearing carbons (3β or 3α positions) within their steroid backbones .
Table 1: Structural Comparison of Bromoacetate Derivatives
| Compound | Core Structure | Bromoacetate Position | Key Functional Groups |
|---|---|---|---|
| This compound | Azulene | 6-CH₂-OCOCH₂Br | Aromatic, electrophilic Br |
| Cholesteryl 3β-bromoacetate | Cholesterol | 3β-OCOCH₂Br | Steroid, hydroxyl-derived |
| Methyl cholate 3α-bromoacetate | Cholic acid | 3α-OCOCH₂Br | Bile acid, hydroxyl-derived |
Spectroscopic Characterization
The evidence highlights spectroscopic techniques used for sterol and bile acid bromoacetates, which would apply analogously to this compound:
- 1H-NMR: Diagnostic signals include the methylene protons of the bromoacetate group (δ ~4.95 ppm for COCH₂Br) and aromatic protons of azulene (δ ~7.0–8.5 ppm).
- ESI-MS/MS : Molecular ion peaks ([M]+) and fragmentation patterns would confirm the molecular weight and structural integrity, as seen in methyl cholate 3α-bromoacetate ([C₄₀H₅₉N₂O₈]+ at m/z 696) .
Table 2: Key Spectroscopic Data for Bromoacetate Derivatives
| Compound | 1H-NMR (δ, ppm) | ESI-MS (m/z) | FT-IR (ν, cm⁻¹) |
|---|---|---|---|
| Methyl cholate 3α-bromoacetate | 4.95 (COCH₂N+), 3.63 (CO₂CH₃) | 696 [M]+ | 1772 (C=O), 1739 (ester) |
| This compound (hypothetical) | ~4.90 (COCH₂Br), 7.5–8.5 (Ar–H) | ~300–350 [M]+ | ~1735 (C=O), 650 (C–Br) |
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